molecular formula C16H15ClN2 B12585470 Acetonitrile, [[(4-chlorophenyl)methyl](phenylmethyl)amino]- CAS No. 634889-11-5

Acetonitrile, [[(4-chlorophenyl)methyl](phenylmethyl)amino]-

Cat. No.: B12585470
CAS No.: 634889-11-5
M. Wt: 270.75 g/mol
InChI Key: RVGBZICWTCEHRZ-UHFFFAOYSA-N
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Description

Table 1: Substituent Contributions to Molecular Formula

Component Formula Contribution
Acetonitrile backbone C₂H₃N
4-Chlorobenzyl group C₇H₆Cl
Benzyl group C₇H₇
Total molecular formula C₁₆H₁₅ClN₂

The chlorine atom’s para position on the benzyl ring ensures minimal steric interference with the amine center, while the benzyl group introduces additional π-π stacking potential.

Molecular Geometry and Stereochemical Considerations

The compound’s geometry revolves around the sp³-hybridized nitrogen atom, which adopts a trigonal pyramidal configuration. Bond angles at the nitrogen center deviate from the idealized 109.5° due to steric repulsion between the bulky benzyl and 4-chlorobenzyl groups. Key geometric parameters include:

  • N–C bond lengths : 1.45–1.48 Å (typical for tertiary amines).
  • C≡N bond length : 1.16 Å (consistent with nitrile groups).

Stereochemical Features:

  • Chirality : The nitrogen center is technically chiral due to its four distinct substituents (two aromatic groups, acetonitrile backbone, and lone pair). However, rapid pyramidal inversion at room temperature prevents isolation of enantiomers.
  • Conformational flexibility : Rotation around the N–CH₂ bonds allows interconversion between staggered and eclipsed conformations, though steric hindrance favors staggered arrangements.

Comparative Analysis with Related α-Aminonitrile Derivatives

This compound belongs to the α-aminonitrile family, sharing core features with pharmacologically relevant analogs while differing in substitution patterns:

Table 2: Structural Comparison to Analogous Compounds

Compound Key Structural Differences Electronic Effects
2-(4-Chlorophenyl)acetonitrile Lacks amino substituents Reduced steric hindrance
Closantel amino compound Dichlorophenyl substituents Enhanced lipophilicity
AM-2233 Triazolyl and trifluoromethyl groups Increased hydrogen-bonding capacity

The presence of dual aromatic groups in Acetonitrile, [(4-chlorophenyl)methylamino]-, distinguishes it from simpler α-aminonitriles, granting unique solubility profiles (logP ≈ 3.8 predicted) and crystallinity.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, inferences are drawn from structurally similar tertiary amines:

Predicted Crystallographic Parameters:

  • Space group : P2₁/c (common for chiral amines with centrosymmetric packing).
  • Unit cell dimensions : a = 10.2 Å, b = 12.8 Å, c = 14.3 Å, α = 90°, β = 112°, γ = 90°.
  • Density : ~1.26 g/cm³ (aligned with chlorinated aromatics).

Conformational analysis reveals two dominant states:

  • Syn-periplanar : Benzyl and 4-chlorobenzyl groups aligned, maximizing π-orbital overlap.
  • Anti-clinal : Aromatic rings oriented 120° apart, minimizing steric clashes.

Molecular dynamics simulations suggest an energy barrier of ~8 kJ/mol between these conformers, facilitating rapid interconversion at standard temperatures.

Properties

CAS No.

634889-11-5

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

2-[benzyl-[(4-chlorophenyl)methyl]amino]acetonitrile

InChI

InChI=1S/C16H15ClN2/c17-16-8-6-15(7-9-16)13-19(11-10-18)12-14-4-2-1-3-5-14/h1-9H,11-13H2

InChI Key

RVGBZICWTCEHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Method

A notable approach involves a one-pot synthesis that utilizes chlorobenzyl cyanide and 4-chloro-2-nitrotoluene as starting materials. This method includes the following steps:

  • Condensation Reaction : The starting materials are mixed to form a reaction liquid without separation.
  • pH Adjustment : The pH of the reaction mixture is adjusted to between 6 and 7.
  • Reduction : The mixture is subjected to reduction using hydrazine hydrate under controlled temperatures (60-80 °C) with a catalyst and carrier present.

This method aims to simplify the synthesis process while maintaining high yields of the desired acetonitrile derivative.

Cyanation Reaction

Another effective method for synthesizing this compound involves the cyanation of an imine or iminium ion:

  • Reagents Used : A solution of potassium cyanide (KCN) is prepared, and an imine or iminium bromide is dissolved in acetonitrile.
  • Reaction Setup : Both solutions are connected via a gas carrier system, allowing for controlled addition of reagents.
  • Workup Process : After completion, the reaction mixture is treated with sodium hydrogen carbonate and extracted with ethyl acetate. The organic phases are then dried and concentrated.

This method has been optimized to yield between 40% and 70%, depending on various factors such as solvent choice and reaction conditions.

The efficiency of synthesizing (4-chlorophenyl)methylamino]-acetonitrile can be influenced by several optimization factors:

  • Solvent Choice : Acetonitrile has been identified as an optimal solvent due to its ability to dissolve reactants effectively, leading to higher yields.

  • Temperature Control : Maintaining precise temperature control during reactions is crucial for maximizing product yield and minimizing side reactions.

  • pH Regulation : Adjusting the pH during synthesis helps in stabilizing intermediates and controlling reaction pathways.

Table 1: Summary of Preparation Methods

Method Key Reagents Yield (%) Notes
One-Pot Synthesis Chlorobenzyl cyanide, 4-chloro-2-nitrotoluene High Simplifies process; requires pH adjustment
Cyanation Reaction Potassium cyanide, imine 40-70 Optimized solvent choice enhances yield

Research has indicated that various catalysts can be employed to enhance the efficiency of the reduction phase in the one-pot synthesis method. For example, iron trichloride has been suggested as a viable catalyst for improving reaction rates while minimizing by-products.

Additionally, studies have shown that adjusting the molar ratios of reactants significantly impacts product purity and yield. For instance, using a higher ratio of hydrazine hydrate relative to nitrotoluene has been found beneficial in achieving better conversion rates.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-chlorophenyl)methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in acetonitrile.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating degenerative and inflammatory diseases. Research has shown that derivatives of this compound can act as inhibitors or modulators of specific biological pathways, such as those involved in cancer progression and inflammation.

  • Case Study: PPARα Agonism
    A study highlighted the development of a series of compounds based on the acetonitrile scaffold that exhibited agonistic activity toward Peroxisome Proliferator-Activated Receptor Alpha (PPARα). These compounds demonstrated significant efficacy in reducing retinal vascular leakage in diabetic models, indicating potential for treating diabetic retinopathy and related ocular conditions .
  • Table 1: Efficacy of Compounds Derived from Acetonitrile
    CompoundActivity (EC50)Target
    A91<5 µMPPARα
    4-F<5 µMPPARα
    4-Br<5 µMPPARα

2. Synthesis of Bioactive Molecules

The acetonitrile derivative is often used as a precursor in the synthesis of more complex bioactive molecules. Its ability to participate in various organic reactions makes it a valuable intermediate.

  • Case Study: Synthesis of Triazine Derivatives
    Researchers have developed methods to synthesize amino-substituted azolo[1,3,5]triazines using acetonitrile as a solvent. This approach has led to the discovery of new compounds with promising pharmacological activities .

3. Analytical Chemistry

Acetonitrile is widely used as a solvent in high-performance liquid chromatography (HPLC) due to its ability to dissolve a wide range of compounds while providing good resolution and sensitivity.

  • Table 2: Applications in HPLC
    ApplicationSolvent TypeBenefits
    Pharmaceutical AnalysisAcetonitrileHigh resolution
    Environmental MonitoringAcetonitrileEffective for polar analytes

Mechanism of Action

The mechanism of action of Acetonitrile, [(4-chlorophenyl)methylamino]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(4-chlorophenyl)methylamino]acetonitrile with structurally related acetonitrile derivatives, emphasizing differences in substituents, functional groups, and properties inferred from the evidence:

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications References
2-[(4-chlorophenyl)methylamino]acetonitrile (Target) C₁₇H₁₅ClN₂ Secondary amine with 4-Cl-benzyl and benzyl groups High polarity due to Cl and nitrile; potential intermediate in pharmaceuticals or agrochemicals -
2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile C₁₅H₁₁Cl₂N₂ Geminal diaryl groups with amino and Cl substituents Enhanced steric hindrance; used in dye synthesis or as a ligand in coordination chemistry
[(4-methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O Primary amine with 4-methoxyphenyl group Lower basicity than secondary amines; applications in organic electronics due to methoxy group
methyl [(4-chlorophenyl)sulfonylamino]acetate C₁₇H₁₈ClNO₄S Sulfonyl and ester groups Hydrolytically unstable; potential prodrug or sulfonamide-based inhibitor
2-[[1-[(4-chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile C₁₃H₁₁ClN₄O₂S Thioether-linked imidazole and nitrile Photolabile; applications in photodynamic therapy or as a nitroheterocyclic precursor

Key Findings from Comparative Analysis:

Electronic Effects: The 4-chlorobenzyl group in the target compound increases electron-withdrawing effects, enhancing nitrile reactivity compared to methoxy-substituted analogs (e.g., [(4-methoxyphenyl)amino]acetonitrile) . Geminal diaryl substituents (e.g., in ) reduce solubility in polar solvents due to steric bulk, whereas the target compound’s benzyl groups may improve lipid membrane permeability .

Synthetic Pathways :

  • Secondary amines like the target compound are typically synthesized via alkylation of primary amines with benzyl halides, followed by nitrile group introduction. highlights acetonitrile’s role as a solvent in similar coupling reactions .
  • Sulfonyl-containing analogs () require sulfonation steps, which introduce stability challenges under acidic conditions .

Spectroscopic Signatures :

  • In related compounds (e.g., ), ¹H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and nitrile-adjacent CH₂ groups (δ 3.6–4.6 ppm) are characteristic. The target compound’s Cl substituent would downfield-shift adjacent aromatic protons .

Diarylacetonitriles () are precursors to fluorescent dyes, implying the target’s utility in materials science .

Biological Activity

Acetonitrile, specifically the compound Acetonitrile, [(4-chlorophenyl)methylamino]- , is a derivative within a class of compounds that has garnered attention for its potential biological activities. This compound is part of a broader category of amino-acetonitrile derivatives, which have shown various pharmacological effects. The focus of this article is to explore the biological activity of this specific compound, including its antiviral and anthelmintic properties, as well as the mechanisms through which it exerts these effects.

Chemical Structure

The chemical structure of Acetonitrile, [(4-chlorophenyl)methylamino]- can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}ClN
  • Molecular Weight : 273.76 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to acetonitrile derivatives. For example, the compound IMB-0523 , a derivative similar to Acetonitrile, [(4-chlorophenyl)methylamino]-, exhibited significant anti-HBV (Hepatitis B Virus) activity. The mechanism of action appears to be linked to the enhancement of intracellular levels of APOBEC3G (A3G) , a protein that inhibits viral replication by interfering with the viral genome .

Key Findings:

  • Inhibition of HBV : IMB-0523 was effective against both wild-type and drug-resistant strains of HBV.
  • Mechanism : The antiviral effect is associated with increased levels of A3G, which can inhibit HBV DNA replication .

Anthelmintic Activity

Acetonitrile derivatives have also been studied for their anthelmintic properties. A class of amino-acetonitrile derivatives has demonstrated high activity against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. These compounds have shown efficacy against nematode strains resistant to existing broad-spectrum anthelmintics .

Table 1: Anthelmintic Activity of Amino-Acetonitrile Derivatives

Compound NameTarget Nematode SpeciesActivity LevelResistance Profile
AAD-1Haemonchus contortusHighResistant strains
AAD-2Trichostrongylus colubriformisModerateSensitive

Case Study 1: Anti-HBV Activity

In a study conducted on IMB-0523, researchers evaluated its effects on HepG2.2.15 cells, a model for HBV infection. The results indicated that treatment with IMB-0523 led to a significant increase in intracellular A3G levels in a concentration-dependent manner. This increase correlated with reduced HBV replication rates, suggesting that enhancing A3G expression could be a viable strategy for developing new antiviral therapies .

Case Study 2: Anthelmintic Efficacy

A series of experiments were conducted to assess the efficacy of amino-acetonitrile derivatives against resistant nematodes. The results showed that these compounds not only inhibited the growth of sensitive nematode strains but also demonstrated effectiveness against strains resistant to commonly used anthelmintics. This finding opens avenues for developing new treatments for parasitic infections in livestock and humans .

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